molecular formula C18H16O4 B2542241 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one CAS No. 890631-89-7

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one

Cat. No.: B2542241
CAS No.: 890631-89-7
M. Wt: 296.322
InChI Key: VJEMKBLWLGIWFX-UHFFFAOYSA-N
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Description

7-Hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one is a chemical compound with the molecular formula C16H12O5 . It is also known as 7-Hydroxy-3-(4-methoxyphenoxy)-4H-chromen-4-one .


Synthesis Analysis

The synthesis of this compound and similar compounds has been studied extensively. One common method is the Pechmann coumarin synthesis method, which involves the use of various Lewis acids . The optimal synthesis conditions for 7-hydroxy-4-substituted coumarins have been explored, providing a reference for future industrial production of coumarins .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C16H12O4/c1-19-13-6-3-10(4-7-13)14-8-11-2-5-12(17)9-15(11)20-16(14)18/h2-9,17H,1H3 .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight of 284.26 and its InChI code . It is a solid at room temperature .

Scientific Research Applications

Antimicrobial and Anti-inflammatory Effects

The compound derived from Belamcanda chinensis has been reported to exhibit antimicrobial and anti-inflammatory effects. This highlights its potential in the development of treatments targeting infections and inflammatory conditions. The structure of the compound facilitates interactions with microbial cells and inflammatory mediators, suggesting a mechanism of action that could be explored further for therapeutic applications (Liu, Ma, Gao, & Wu, 2008).

Analgesic Activity

Research into the analgesic activity of stereoisomers of this compound reveals its potential in pain management. The findings suggest that the compound's structure may interact with biological targets involved in pain perception, offering a foundation for developing new analgesic drugs. The analgesic effect demonstrated by certain isomers of this compound indicates its relevance in pharmacological research focused on pain relief (Pavlova et al., 2015).

Photochromic Materials and Biologically Active Products

The carbene complex derived from this compound has been used in synthesizing naphthopyran and naphthopyrandione units, which are crucial in photochromic materials and biologically active natural products. This application is significant for the development of materials with variable optical properties and for synthesizing compounds with biological activity, showcasing the compound's versatility in material science and biochemistry (Rawat, Prutyanov, & Wulff, 2006).

Spectral and Fluorescent Properties

The spectral and fluorescent properties of derivatives of this compound have been extensively studied, providing insights into their behavior in different pH environments. This research is foundational for developing fluorescent probes and sensors, which are crucial in biological imaging and diagnostics. Understanding the effects of substituents on these properties can guide the design of more effective and selective imaging agents (Serdiuk & Roshal, 2015).

Anticancer Activity

Compounds related to 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one have shown significant cytotoxic potential against breast cancer cell lines. This suggests its utility in cancer research, particularly in the synthesis of novel anticancer agents. Exploring the compound's mechanism of action and its interactions with cancer cells can lead to the development of targeted therapies with improved efficacy and reduced side effects (Singh, Saxena, Sahabjada, & Arshad, 2017).

Future Directions

The future directions for research on 7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethyl-2H-chromen-2-one and similar compounds are likely to involve further exploration of their synthesis, properties, and potential applications. Given the biological activity of many coumarin derivatives, these compounds may have potential uses in medicine and other fields .

Properties

IUPAC Name

7-hydroxy-3-(4-methoxyphenyl)-4,8-dimethylchromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O4/c1-10-14-8-9-15(19)11(2)17(14)22-18(20)16(10)12-4-6-13(21-3)7-5-12/h4-9,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEMKBLWLGIWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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